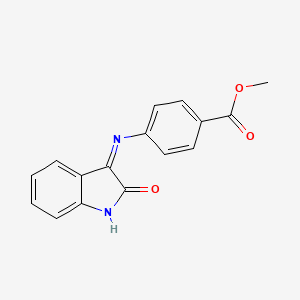

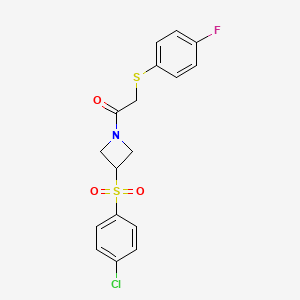

4-(4-Chlorophenylthio)phenylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial and Antipathogenic Activity

Research has demonstrated the effectiveness of thiourea derivatives, including those structurally related to 4-(4-Chlorophenylthio)phenylthiourea, as antimicrobial agents. These compounds have been tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of these derivatives for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives have been found to exhibit enzyme inhibitory activities against acetylcholinesterase and butyrylcholinesterase. Moreover, they have been evaluated as sensing probes for the determination of toxic metals like mercury, showcasing moderate sensitivity during fluorescence studies. These findings underscore the potential utility of thiourea derivatives in biochemical and environmental monitoring contexts (F. Rahman et al., 2021).

Corrosion Inhibition

Research into phenylthiourea derivatives has revealed their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies suggest that such derivatives can provide a protective layer on metal surfaces, thereby inhibiting corrosion. This property is valuable for the development of new materials for industrial applications, particularly in environments where metal components are prone to corrosive damage (A. Fouda & A. Hussein, 2012).

Polymer Synthesis

This compound derivatives have been used as starting materials in the synthesis of heat-resistant polymers. These polymers exhibit significant thermal stability, making them suitable for applications requiring materials that can withstand high temperatures without degrading. This research points to the potential of thiourea derivatives in the creation of new polymeric materials with advanced properties (Ayesha Kausar et al., 2010).

Antiviral and Antioxidant Activity

Thiourea derivatives have also shown promising results in the context of antiviral and antioxidant activities. These compounds exhibit significant inhibitory effects against specific viral enzymes and oxidative processes. Such findings highlight the therapeutic potential of thiourea derivatives, suggesting they could be developed into effective antiviral and antioxidant agents (A. Saeed et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, N-phenylthiourea, indicates that it is fatal if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . In case of skin contact, it is advised to wash with plenty of soap and water .

Mécanisme D'action

Target of Action

It is known that thiourea derivatives, such as 4-(4-chlorophenylthio)phenylthiourea, have the ability to form stable hydrogen bonds with biological targets . These interactions can lead to various biological effects, including antiviral, anti-inflammatory, antibacterial, and anti-tumor actions .

Mode of Action

It is suggested that the compound interacts with its targets through the formation of stable hydrogen bonds . This interaction can lead to changes in the biological activity of the target molecules, potentially influencing various cellular processes.

Biochemical Pathways

It is known that thiourea derivatives can influence various biochemical pathways due to their ability to interact with different biological targets . The downstream effects of these interactions can lead to changes in cellular processes and functions.

Result of Action

It is suggested that the compound’s interaction with its targets can lead to various biological effects, potentially influencing cellular processes and functions .

Propriétés

IUPAC Name |

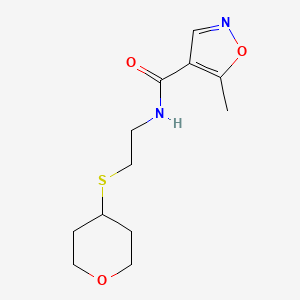

[4-(4-chlorophenyl)sulfanylphenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2S2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDSPVNQOZXOQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2593078.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2593080.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593083.png)

![4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2593091.png)

![3-benzyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593095.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2593096.png)